molecular formula C12H15N5O3 B601532 3-Epi-Entecavir CAS No. 1367369-77-4

3-Epi-Entecavir

Cat. No. B601532
Key on ui cas rn: 1367369-77-4
M. Wt: 277.284
InChI Key: QDGZDCVAUDNJFG-CSMHCCOUSA-N
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Patent
US07034152B2

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O
Name
Quantity
40.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L 3-necked round bottomed flask, oven dried
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with aqueous KOH (10 N, ˜220 mL)
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 5–10° C
ADDITION
Type
ADDITION
Details
Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the MeOH
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow semi-solid was cooled to −5° C.
ADDITION
Type
ADDITION
Details
concentrated HCl (˜55 mL) added
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 16 hours
Duration
16 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in water (600 mL) at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled to ˜60–55° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting white crystalline solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
4 h
Name
title compound
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034152B2

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O
Name
Quantity
40.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L 3-necked round bottomed flask, oven dried
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with aqueous KOH (10 N, ˜220 mL)
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 5–10° C
ADDITION
Type
ADDITION
Details
Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the MeOH
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow semi-solid was cooled to −5° C.
ADDITION
Type
ADDITION
Details
concentrated HCl (˜55 mL) added
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 16 hours
Duration
16 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in water (600 mL) at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled to ˜60–55° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting white crystalline solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
4 h
Name
title compound
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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